An In-depth Technical Guide to ethyl(1H-indol-4-ylmethyl)amine (CAS 342412-30-0)
An In-depth Technical Guide to ethyl(1H-indol-4-ylmethyl)amine (CAS 342412-30-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this guide for ethyl(1H-indol-4-ylmethyl)amine is based on publicly available data for this specific compound and structurally related indoleamines. Comprehensive experimental data for this exact molecule is limited in published scientific literature. Therefore, some sections of this guide are based on established principles of organic chemistry and pharmacology of the indoleamine class.
Introduction
Ethyl(1H-indol-4-ylmethyl)amine is a member of the indoleamine family, a class of compounds that features the indole bicyclic structure linked to an amine group via an ethyl side chain. The indole ring is a privileged scaffold in medicinal chemistry, forming the core of many biologically active natural products and synthetic drugs.[1] Prominent examples include the neurotransmitter serotonin and the amino acid tryptophan. The structural similarity of ethyl(1H-indol-4-ylmethyl)amine to these endogenous signaling molecules suggests its potential for interaction with various biological targets, particularly within the central nervous system.
This guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and the potential pharmacological relevance of ethyl(1H-indol-4-ylmethyl)amine, drawing upon data from chemical databases and analogous compounds.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 342412-30-0 | PubChem[2] |
| Molecular Formula | C₁₁H₁₄N₂ | PubChem[2] |
| Molecular Weight | 174.24 g/mol | PubChem[2] |
| IUPAC Name | ethyl(1H-indol-4-yl)methyl]amine | PubChem[2] |
| Computed XLogP3-AA | 1.8 | PubChem[2] |
| Computed Topological Polar Surface Area | 27.8 Ų | PubChem[2] |
| Computed Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Computed Rotatable Bond Count | 3 | PubChem[2] |
Synthesis and Characterization
A definitive, published synthetic protocol for ethyl(1H-indol-4-ylmethyl)amine is not available. However, a highly plausible and widely utilized method for the synthesis of such secondary amines is the reductive amination of a corresponding aldehyde.
Proposed Synthetic Pathway: Reductive Amination
The synthesis would likely proceed via a one-pot or two-step reductive amination of 1H-indole-4-carbaldehyde with ethylamine. This common and efficient method in organic synthesis involves the formation of an intermediate imine, which is then reduced to the target amine.
Caption: Proposed synthesis of ethyl(1H-indol-4-ylmethyl)amine via reductive amination.
Experimental Protocol: A General Approach
The following is a generalized, adaptable protocol for the reductive amination of 1H-indole-4-carbaldehyde with ethylamine. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve high yields and purity.
Materials:
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1H-indole-4-carbaldehyde
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Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent
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Dichloromethane (DCM) or another suitable aprotic solvent
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a solution of 1H-indole-4-carbaldehyde (1 equivalent) in anhydrous DCM, add ethylamine solution (1.1-1.5 equivalents).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
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Add sodium triacetoxyborohydride (1.2-2.0 equivalents) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel.
Characterization
While experimental spectral data for ethyl(1H-indol-4-ylmethyl)amine is not publicly available, the following are expected characteristic signals based on its structure and data from analogous compounds:
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¹H NMR: Expected signals would include those for the indole ring protons, a singlet or broad singlet for the indole N-H proton, multiplets for the benzylic and ethyl group protons, and a signal for the secondary amine proton.
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¹³C NMR: The spectrum would be expected to show signals for the carbon atoms of the indole ring and the ethyl group.
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Mass Spectrometry: The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ would be expected at m/z corresponding to its molecular weight (174.24).
Potential Pharmacological Activity and Research Applications
The indoleamine scaffold is a cornerstone in the development of neurologically active agents, primarily due to its structural resemblance to serotonin (5-hydroxytryptamine, 5-HT).
Serotonin Receptor Interaction
Given its structure, ethyl(1H-indol-4-ylmethyl)amine is a candidate for interaction with various serotonin receptors. The specific subtype selectivity (e.g., 5-HT₁, 5-HT₂, etc.) would be a key determinant of its pharmacological profile. Agonism, partial agonism, or antagonism at these receptors could lead to a range of physiological effects.
Caption: Hypothetical interaction with a serotonin receptor signaling pathway.
Drug Discovery and Development
Ethyl(1H-indol-4-ylmethyl)amine can serve as a valuable building block or a lead compound in drug discovery programs. Its relatively simple structure allows for systematic modifications to explore structure-activity relationships (SAR). By altering substituents on the indole ring or the amine, researchers can fine-tune the compound's affinity, selectivity, and pharmacokinetic properties for various biological targets.
Safety and Handling
Based on available GHS hazard classifications, ethyl(1H-indol-4-ylmethyl)amine should be handled with appropriate precautions.[2]
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye damage.
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May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion
Ethyl(1H-indol-4-ylmethyl)amine represents an intriguing yet under-explored member of the indoleamine class. While specific experimental data is scarce, its chemical structure strongly suggests a plausible synthetic route via reductive amination and potential for biological activity, likely involving the serotonergic system. This technical guide provides a foundational understanding of the compound based on available data and established chemical principles, serving as a valuable resource for researchers interested in its synthesis and potential applications in medicinal chemistry and drug discovery. Further experimental investigation is warranted to fully elucidate its physical, chemical, and pharmacological properties.
References
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PubChem. N-Ethyl-1H-indole-4-methanamine. Available from: [Link]
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Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Available from: [Link]
